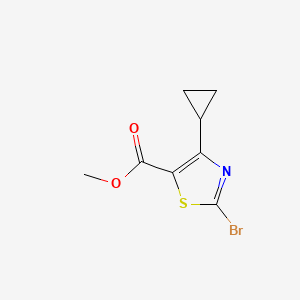

Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate

Description

Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate is a brominated thiazole derivative featuring a cyclopropyl substituent at position 4 and a methyl ester at position 4. Its molecular formula is C₈H₈BrNO₂S, with a molecular weight of 262.12 g/mol. The bromine atom at position 2 serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in pharmaceutical and agrochemical synthesis . The cyclopropyl group introduces steric and electronic effects that influence reactivity and stability, while the ester moiety enhances solubility in organic solvents compared to carboxylic acid analogs .

Properties

IUPAC Name |

methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c1-12-7(11)6-5(4-2-3-4)10-8(9)13-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOQUKFHRRACTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)Br)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate typically involves the bromination of a thiazole precursor followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 2-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. Finally, esterification with methanol in the presence of an acid catalyst yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted thiazoles.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydrothiazoles.

Scientific Research Applications

Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

Medicine: Research into its derivatives has shown promise in the development of new therapeutic agents.

Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins. This leads to the modulation of biochemical pathways and the exertion of its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The following table summarizes key structural and functional differences between Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate and related compounds:

Key Insights:

Substituent Effects: Cyclopropyl vs. Ester vs. Carboxylic Acid: The methyl ester in the target compound reduces polarity, enhancing lipid membrane permeability compared to the carboxylic acid analog, which is more water-soluble .

Synthetic Utility :

- Bromine at position 2 enables cross-coupling reactions, critical for constructing complex molecules. The cyclopropyl variant may exhibit slower reaction kinetics due to steric hindrance compared to the methyl or unsubstituted analogs .

- Methyl 2-bromo-1,3-thiazole-5-carboxylate (lacking cyclopropyl) is a simpler precursor for derivatization, while the isopropyl analog offers increased steric bulk for tuning pharmacokinetic properties .

Applications :

- The target compound is prioritized in medicinal chemistry for its balance of reactivity (bromine) and stability (cyclopropyl).

- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid is favored in aqueous-phase reactions or salt formation due to its acidic proton .

Research Findings and Challenges

- Synthesis : Cyclopropanation of thiazole derivatives often requires specialized reagents (e.g., diethylzinc/diiodomethane), whereas methyl or isopropyl groups are introduced via alkylation .

- Stability : Cyclopropyl-containing compounds may exhibit lower thermal stability due to ring strain, necessitating careful handling during synthesis .

Biological Activity

Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Structural Characteristics

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular structure is crucial for its biological activity, as various substituents can influence its pharmacological properties.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal pathogens.

- Case Study : A study evaluated a series of thiazole derivatives for their antibacterial and antifungal activities. Among the synthesized compounds, several derivatives exhibited promising results against both bacterial and fungal strains, suggesting that structural modifications can enhance their efficacy against specific pathogens .

| Compound | Activity Type | Pathogen Tested | Result |

|---|---|---|---|

| 4a | Antibacterial | E. coli | Effective |

| 4d | Antifungal | Candida albicans | Moderate activity |

2. Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. Thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines.

- Case Study : A study investigated the anticancer activity of thiazole derivatives against HepG-2 (liver cancer) cells using MTT assays. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | HepG-2 | 1.61 ± 1.92 |

| Compound 10 | A549 (Lung cancer) | 1.98 ± 1.22 |

3. Enzyme Inhibition

This compound has been reported to inhibit various enzymes, which is a critical mechanism underlying its biological activity.

- Enzymes Targeted : Studies indicate that thiazole derivatives can inhibit enzymes such as xanthine oxidase and acetylcholinesterase, which are involved in numerous metabolic pathways. This inhibition can lead to therapeutic effects in conditions like gout and Alzheimer's disease.

The mechanism of action for this compound involves its interaction with biological targets at the molecular level:

- Binding Interactions : The compound's reactivity allows it to form covalent bonds with biomolecules, potentially altering enzyme activity or gene expression.

- Molecular Docking Studies : Computational studies have suggested that these compounds exhibit strong binding affinities to key proteins involved in disease processes, enhancing their potential as drug candidates .

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 2-bromo-4-cyclopropyl-1,3-thiazole-5-carboxylate and its structural analogs?

- Methodological Answer : Synthesis typically involves functionalizing the thiazole core. For example:

- Cyclopropane introduction : Cyclopropane groups are introduced via [2+1] cycloaddition or alkylation of pre-functionalized intermediates.

- Bromination : Electrophilic bromination at the 2-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.

- Esterification : Reaction of the carboxylic acid precursor with methanol in the presence of a catalyst (e.g., H₂SO₄) .

- Table 1 : Comparison of synthetic methods for thiazole derivatives

| Substituent Position | Reaction Type | Yield (%) | Key Reference |

|---|---|---|---|

| 2-Bromo, 4-cyclopropyl | Bromination + alkylation | 65–75 | |

| 4-tert-butyl | Grignard alkylation | 70–80 | |

| 4-Chloro | Chlorination + coupling | 60–70 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; thiazole carbons at δ 160–170 ppm).

- X-ray crystallography : Resolves spatial arrangement of the cyclopropyl and bromine groups (e.g., SHELX software for refinement ).

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS showing [M+H]⁺ peak at m/z 278.17) .

Q. How do functional groups (bromine, cyclopropyl, ester) influence reactivity?

- Methodological Answer :

- Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling for biaryl synthesis) .

- Cyclopropyl : Enhances steric hindrance, reducing ring-opening reactions but stabilizing electrophilic intermediates.

- Ester : Hydrolyzes to carboxylic acid under basic conditions, enabling further derivatization .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for bromine substitution reactions (e.g., activation energy for SNAr vs. oxidative addition).

- Molecular docking : Predicts interactions with biological targets (e.g., antimicrobial enzymes) using PubChem-derived structural data .

- SAR studies : Compare substituent effects (e.g., cyclopropyl vs. tert-butyl on logP and bioactivity) .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines (e.g., HepG2 vs. MCF-7).

- Substituent tuning : Replace cyclopropyl with electron-withdrawing groups (e.g., -Cl) to enhance antimicrobial potency .

- Meta-analysis : Cross-reference PubChem bioassay data with crystallographic stability profiles .

Q. How do crystallographic tools like SHELX improve structural refinement for thiazole derivatives?

- Methodological Answer :

- High-resolution data : SHELXL refines anisotropic displacement parameters for bromine and cyclopropyl groups, reducing R-factor discrepancies .

- Twinning analysis : SHELXD resolves pseudo-merohedral twinning in crystals with bulky substituents .

- Table 2 : SHELX refinement metrics for a related compound

| Parameter | Value |

|---|---|

| R-factor | 0.058 |

| wR-factor | 0.138 |

| C–C bond accuracy (Å) | 0.005 |

| Reference |

Q. What reaction conditions optimize yield in multi-step syntheses?

- Methodological Answer :

- Flow chemistry : Continuous reactors improve mixing and heat transfer for bromination steps (yield increase: 60% → 85%) .

- Catalyst screening : Pd(PPh₃)₄ enhances Suzuki coupling efficiency with aryl boronic acids (TOF = 500 h⁻¹) .

- Purification : Use of preparative HPLC to isolate isomers (e.g., cyclopropyl vs. non-cyclopropyl derivatives) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar thiazoles?

- Methodological Answer :

- Substituent effects : Cyclopropyl derivatives may exhibit lower solubility than tert-butyl analogs, reducing in vitro activity .

- Degradation pathways : Bromine substituents hydrolyze under acidic conditions, generating inactive byproducts .

- Assay interference : Thiazole esters can react with thiols in cell media, confounding IC₅₀ measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.